molecular formula C13H9F3O3 B1620925 1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one CAS No. 259251-82-6

1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one

Cat. No.: B1620925
CAS No.: 259251-82-6
M. Wt: 270.2 g/mol
InChI Key: PVTYTSJZEMZCAM-UHFFFAOYSA-N
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Description

1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-(trifluoromethoxy)benzene and 2-furylmethanol.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using catalysts such as palladium or copper to facilitate the coupling of the furan and phenyl rings.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which 1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one exerts its effects involves interactions with various molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

  • 5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde
  • 2-(Trifluoromethyl)phenyl isocyanate
  • 5-[2-(Trifluoromethoxy)phenyl]-2-furoic acid

Uniqueness: 1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one is unique due to the presence of both a trifluoromethoxy group and a furan ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

1-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O3/c1-8(17)10-6-7-11(18-10)9-4-2-3-5-12(9)19-13(14,15)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTYTSJZEMZCAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(O1)C2=CC=CC=C2OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372410
Record name 1-{5-[2-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259251-82-6
Record name 1-{5-[2-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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